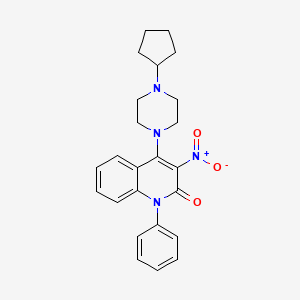
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, also known as CP-690,550, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Neuropharmacology and Serotonin Transporter Inhibition
Nitroquipazine is a potent and selective inhibitor of the serotonin transporter (SERT). By blocking SERT, it increases serotonin levels in the synaptic cleft, potentially influencing mood, cognition, and behavior. Researchers have explored its use in treating depression, anxiety, and other serotonin-related disorders .
Anticancer Properties
Emerging studies suggest that nitroquipazine may have anticancer potential. Its unique quinoline scaffold could be exploited for designing novel chemotherapeutic agents. Researchers investigate its effects on cancer cell proliferation, apoptosis, and metastasis inhibition .
Anti-inflammatory Activity
Nitroquipazine’s nitro group contributes to its anti-inflammatory properties. It modulates immune responses by affecting cytokine production and inflammatory pathways. Investigations explore its potential in managing chronic inflammatory conditions .
Cardiovascular Research
The piperazine moiety in nitroquipazine has implications for cardiovascular health. Researchers study its vasodilatory effects, potential use in hypertension management, and impact on platelet aggregation .
Drug Design and Medicinal Chemistry
Nitroquipazine’s quinoline scaffold serves as a valuable template for designing new drugs. Medicinal chemists explore modifications to enhance its pharmacokinetics, selectivity, and safety profile. It may inspire the development of innovative therapeutic agents .
Neuroimaging and PET Radioligands
As a SERT inhibitor, nitroquipazine can be radiolabeled for positron emission tomography (PET) imaging. PET scans using nitroquipazine derivatives allow visualization of SERT distribution in the brain, aiding in neuroimaging studies related to mood disorders, neurodegenerative diseases, and drug development .
特性
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-24-23(28(30)31)22(26-16-14-25(15-17-26)18-8-4-5-9-18)20-12-6-7-13-21(20)27(24)19-10-2-1-3-11-19/h1-3,6-7,10-13,18H,4-5,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCAQNKDMHLAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride](/img/structure/B2728749.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728751.png)
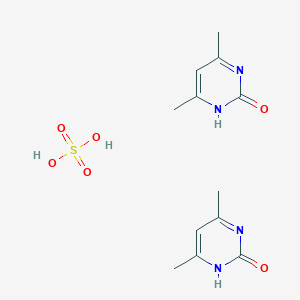
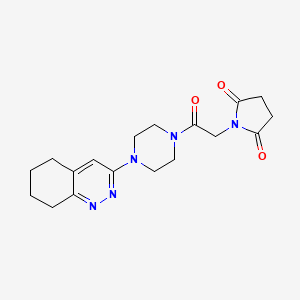

![2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline](/img/structure/B2728756.png)
![Methyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2728757.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728759.png)
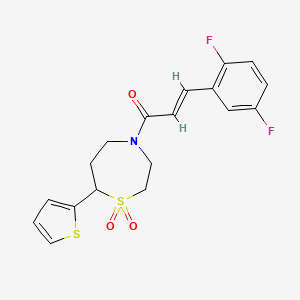
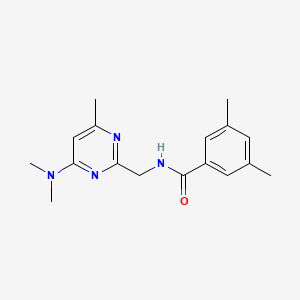

![2-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2728768.png)
![N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2728769.png)